N-[4-Chloro-3-(phenylsulfanyl)phenyl]-4-methoxypyrimidin-2-amine
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Overview
Description
N-[4-Chloro-3-(phenylsulfanyl)phenyl]-4-methoxypyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a methoxy group at the 4-position and an amine group at the 2-position. Additionally, it features a phenyl ring substituted with a chloro and phenylsulfanyl group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[4-Chloro-3-(phenylsulfanyl)phenyl]-4-methoxypyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-diketones and amidines.
Introduction of Substituents: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable leaving group. The chloro and phenylsulfanyl groups can be introduced through electrophilic aromatic substitution reactions.
Chemical Reactions Analysis
N-[4-Chloro-3-(phenylsulfanyl)phenyl]-4-methoxypyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation over palladium.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
N-[4-Chloro-3-(phenylsulfanyl)phenyl]-4-methoxypyrimidin-2-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[4-Chloro-3-(phenylsulfanyl)phenyl]-4-methoxypyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-[4-Chloro-3-(phenylsulfanyl)phenyl]-4-methoxypyrimidin-2-amine can be compared with other pyrimidine derivatives:
N-(4-SEC-BUTYL-PHENYL)-2-(4-CHLORO-PHENYLSULFANYL)-ACETAMIDE: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
N-[3-Chloro-4-(phenylsulfanyl)phenyl]-4-(methylsulfonyl)benzamide: Another related compound with a sulfonyl group instead of a methoxy group, affecting its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and the resulting properties.
Properties
CAS No. |
915774-27-5 |
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Molecular Formula |
C17H14ClN3OS |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
N-(4-chloro-3-phenylsulfanylphenyl)-4-methoxypyrimidin-2-amine |
InChI |
InChI=1S/C17H14ClN3OS/c1-22-16-9-10-19-17(21-16)20-12-7-8-14(18)15(11-12)23-13-5-3-2-4-6-13/h2-11H,1H3,(H,19,20,21) |
InChI Key |
JDAXEXFHTCPZLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)NC2=CC(=C(C=C2)Cl)SC3=CC=CC=C3 |
Origin of Product |
United States |
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